15-Deoxy-delta-12,14-prostaglandin J2

Catalog No.
S004481
CAS No.
87893-55-8
M.F
C20H28O3
M. Wt
316.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
15-Deoxy-delta-12,14-prostaglandin J2

CAS Number

87893-55-8

Product Name

15-Deoxy-delta-12,14-prostaglandin J2

IUPAC Name

(Z)-7-[(1S,5E)-5-[(E)-oct-2-enylidene]-4-oxocyclopent-2-en-1-yl]hept-5-enoic acid

Molecular Formula

C20H28O3

Molecular Weight

316.4 g/mol

InChI

InChI=1S/C20H28O3/c1-2-3-4-5-6-10-13-18-17(15-16-19(18)21)12-9-7-8-11-14-20(22)23/h6-7,9-10,13,15-17H,2-5,8,11-12,14H2,1H3,(H,22,23)/b9-7-,10-6+,18-13+/t17-/m0/s1

InChI Key

VHRUMKCAEVRUBK-GODQJPCRSA-N

SMILES

CCCCCC=CC=C1C(C=CC1=O)CC=CCCCC(=O)O

Synonyms

15-deoxy-12,14-prostaglandin J2, 15-deoxy-delta(12,14)-prostaglandin J2, 15-deoxy-delta(12,14)PGJ2, 15-deoxy-delta-12,14-prostaglandin J2

Canonical SMILES

CCCCCC=CC=C1C(C=CC1=O)CC=CCCCC(=O)O

Isomeric SMILES

CCCCC/C=C/C=C/1\[C@H](C=CC1=O)C/C=C\CCCC(=O)O

The exact mass of the compound 15-Deoxy-delta-12,14-prostaglandin J2 is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Biological Factors - Inflammation Mediators - Autacoids - Eicosanoids - Prostaglandins - Prostaglandins D - Supplementary Records. It belongs to the ontological category of prostaglandins J in the ChEBI Ontology tree. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Fatty Acyls [FA] -> Eicosanoids [FA03] -> Prostaglandins [FA0301]. However, this does not mean our product can be used or applied in the same or a similar way.

15-Deoxy-delta-12,14-prostaglandin J2 (15d-PGJ2, CAS 87893-55-8) is a terminal dehydration product of Prostaglandin D2 (PGD2) and functions as an endogenous electrophilic lipid mediator [1]. It is widely procured as a reference standard and pharmacological probe due to its dual role as a high-affinity natural ligand for peroxisome proliferator-activated receptor gamma (PPAR-gamma) and a potent, covalent modifier of critical signaling proteins via its alpha,beta-unsaturated ketone structure [2]. Unlike synthetic thiazolidinediones, 15d-PGJ2 integrates both receptor-mediated transcriptional regulation and direct electrophilic stress signaling, making it an indispensable baseline material for assays targeting NF-kappaB inhibition, DP2 (CRTH2) receptor activation, and PPAR-gamma-independent apoptosis [2].

Substituting 15d-PGJ2 with synthetic PPAR-gamma agonists (e.g., rosiglitazone, ciglitazone) or its upstream precursor (PGD2) critically compromises assay validity [2]. Synthetic glitazones lack the reactive cyclopentenone ring required for the covalent Michael addition to cysteine residues on target proteins, completely failing to replicate 15d-PGJ2's PPAR-gamma-independent anti-inflammatory and apoptotic effects [2]. Conversely, utilizing the precursor PGD2 introduces severe reproducibility issues in prolonged in vitro studies due to its rapid, uncontrolled non-enzymatic dehydration (half-life of approximately 1 minute in physiological fluids) into a heterogeneous mixture of J2-series metabolites [1]. Procurement of purified 15d-PGJ2 is therefore mandatory to isolate specific electrophilic signaling mechanisms and ensure stable, quantifiable dosing over extended assay timelines.

PPAR-gamma-Independent Apoptosis Induction vs. Synthetic Agonists

In melanoma cell line proliferation assays, 15d-PGJ2 demonstrates potent cytotoxicity that is completely absent in synthetic PPAR-gamma ligands[1]. While 15d-PGJ2 achieved an IC50 of 22–38 µM, the synthetic agonists ciglitazone and troglitazone failed to reach an IC50 even at concentrations exceeding 100 µM [1].

Evidence DimensionIC50 for cell proliferation/apoptosis
Target Compound Data15d-PGJ2: IC50 = 22–38 µM
Comparator Or BaselineCiglitazone/Troglitazone: IC50 > 100 µM
Quantified Difference>3-fold to >4-fold higher cytotoxic potency for 15d-PGJ2 compared to synthetic glitazones.
Conditions48-hour MTS proliferation assay in A375, M24met, and MelJuso melanoma cell lines

Demonstrates that 15d-PGJ2 is essential for cytotoxicity screening where standard synthetic PPAR-gamma ligands fail to induce apoptosis.

Nanomolar DP2 (CRTH2) Receptor Activation vs. Precursors

15d-PGJ2 acts as a highly potent activator of human eosinophils via the DP2 receptor, outperforming intermediate dehydration products [1]. It induces actin polymerization with an EC50 of 11 nM, which is significantly more potent than the intermediate metabolite Delta-12-PGJ2 (EC50 = 23 nM) and comparable to the highly unstable precursor PGD2 [1].

Evidence DimensionEC50 for actin polymerization
Target Compound Data15d-PGJ2: EC50 = 11 ± 3 nM
Comparator Or BaselineDelta-12-PGJ2: EC50 = 23 ± 2 nM
Quantified Difference~2-fold higher potency for 15d-PGJ2 compared to the intermediate Delta-12-PGJ2.
ConditionsAnti-CD16-labeled unfractionated human leukocytes

Validates 15d-PGJ2 as a highly potent, stable alternative to PGD2 for DP2 receptor assays, outperforming intermediate J2 metabolites.

Direct NF-kappaB Inhibition via Covalent Modification

15d-PGJ2 directly inhibits NF-kappaB activity through covalent modification, an effect not replicable by synthetic PPAR-gamma agonists [1]. In ovarian cancer models, 15d-PGJ2 significantly reduced basal and TNF-alpha-induced NF-kappaB activity at 2.5–5.0 µM, whereas the synthetic agonist ciglitazone showed no inhibitory effect at 10 µM[1].

Evidence DimensionInhibition of basal and TNF-alpha-induced NF-kappaB activity
Target Compound Data15d-PGJ2: Significant dose-dependent inhibition at 2.5–5.0 µM
Comparator Or BaselineCiglitazone: No inhibition of basal NF-kappaB activity at 10 µM
Quantified DifferenceComplete suppression by 15d-PGJ2 at 5.0 µM vs. 0% suppression by ciglitazone at 10 µM.
ConditionsA2780/AD ovarian cancer cells treated with TNF-alpha

Confirms that buyers investigating NF-kappaB pathway suppression must use 15d-PGJ2 rather than synthetic glitazones, which lack the requisite electrophilic reactivity.

Assay Reproducibility and Storage Stability vs. PGD2

The upstream precursor PGD2 is highly unstable, undergoing rapid non-enzymatic dehydration with a half-life of 0.9 to 1.1 minutes in physiological fluids [1]. In contrast, 15d-PGJ2 is the stable terminal dehydration product, allowing for reliable long-term storage and reproducible dosing without the degradation artifacts that plague PGD2-based assays [1].

Evidence DimensionPhysiological stability and half-life
Target Compound Data15d-PGJ2: Stable terminal dehydration product
Comparator Or BaselinePGD2: Highly unstable (half-life ~0.9–1.1 min in biological fluids)
Quantified DifferenceOrders of magnitude greater stability for 15d-PGJ2, preventing transient degradation artifacts.
ConditionsIn vivo and in vitro physiological media

Ensures reliable, reproducible dosing in long-term cell cultures where PGD2 would rapidly degrade into a heterogeneous mixture of metabolites.

Covalent Modification and Electrophilic Stress Assays

Because 15d-PGJ2 features a highly reactive alpha,beta-unsaturated ketone, it is the premier choice for investigating the covalent modification of critical cysteine residues (e.g., in IKK and NF-kappaB p50). It is specifically procured to establish baseline electrophilic stress responses, applications where non-electrophilic synthetic PPAR-gamma agonists are completely inert [1].

PPAR-gamma-Independent Apoptosis Screening in Oncology

Driven by its potent cytotoxicity, 15d-PGJ2 is utilized as a positive control in apoptosis and cell viability assays. It is the required compound when researchers need to bypass PPAR-gamma activation and induce caspase-dependent apoptosis or overcome doxorubicin resistance via NF-kappaB inhibition [1].

DP2 (CRTH2) Receptor Pharmacology and Eosinophil Activation

15d-PGJ2 acts as a potent DP2 receptor agonist at nanomolar concentrations. It is procured for immunological assays evaluating eosinophil calcium mobilization and actin polymerization, providing a stable, quantifiable alternative to the rapidly degrading PGD2 precursor [2].

Standardization of Lipid Mediator Profiling (LC-MS/MS)

As the stable terminal metabolite of the PGD2 pathway, 15d-PGJ2 is an essential analytical reference standard for LC-MS/MS quantification of inflammatory biomarkers. Its use ensures accurate calibration and recovery validation in clinical plasma samples for studies on severe long-term pro-inflammatory disorders [3].

Physical Description

Solid

XLogP3

5

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

316.20384475 g/mol

Monoisotopic Mass

316.20384475 g/mol

Heavy Atom Count

23

LogP

3.983

Appearance

Assay:≥97%A solution in methyl acetate

UNII

ALI977775J

MeSH Pharmacological Classification

Immunologic Factors

Other CAS

87893-55-8

Use Classification

Fatty Acyls [FA] -> Eicosanoids [FA03] -> Prostaglandins [FA0301]

Dates

Last modified: 09-13-2023

Explore Compound Types